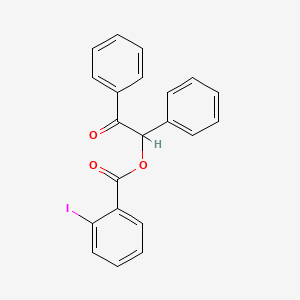

2-oxo-1,2-diphenylethyl 2-iodobenzoate

Description

2-Oxo-1,2-diphenylethyl 2-iodobenzoate is an ester derivative characterized by a 2-oxo-1,2-diphenylethyl group linked to a 2-iodobenzoate moiety. Its molecular formula is C₂₁H₁₅IO₃, combining a diphenylethyl ketone backbone with an iodinated aromatic ester.

Properties

IUPAC Name |

(2-oxo-1,2-diphenylethyl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIIAFWEUPHXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-1,2-diphenylethyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with 2-oxo-1,2-diphenylethanol. The reaction is catalyzed by specific catalysts and conducted under controlled conditions to ensure high yield and purity. One method involves using Ru(bpy)32 as a catalyst, L-ascorbic acid as a reducing agent, and tripotassium phosphate as a base in an acetonitrile/water mixture under blue LED irradiation . This method ensures a high yield of the final product, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

2-oxo-1,2-diphenylethyl 2-iodobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-iodoxybenzoic acid derivatives.

Reduction: Reduction reactions can convert the iodo group to other functional groups.

Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like L-ascorbic acid, and bases like tripotassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-1,2-diphenylethyl 2-iodobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of radioiodinated esters and amides for adrenal imaging agents. These derivatives are crucial for potential tumor or organ imaging agents.

Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including N-hydroxypyridone derivatives with potential anti-ischemic stroke properties.

Industrial Applications: It is used in the production of cyclic hypervalent iodine compounds, which are efficient organocatalysts and reagents for various reactions.

Mechanism of Action

The mechanism of action of 2-oxo-1,2-diphenylethyl 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodo group. The iodo group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s structure allows it to interact with specific molecular targets, enhancing its utility in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-oxo-1,2-diphenylethyl 2-iodobenzoate with structurally related compounds, focusing on substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 2-Oxo-1,2-diphenylethyl 2-iodobenzoate | C₂₁H₁₅IO₃ | 2-iodobenzoate, diphenylethyl ketone | 442.25 | Ester, ketone, aryl iodide |

| ((1R)-2-Oxo-1,2-diphenylethyl) acetate | C₁₆H₁₄O₃ | Acetate, diphenylethyl ketone | 254.28 | Ester, ketone |

| 2-Oxo-1,2-diphenylethyl (cyclohexanecarbonyl)glycinate | C₂₄H₂₅NO₅ | Cyclohexanecarbonyl glycinate, diphenylethyl ketone | 407.46 | Ester, ketone, amide |

| 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate | C₂₂H₁₅Cl₂IN₂O₅ | 2-iodobenzoate, dichlorophenoxy, carbohydrazonoyl | 615.14 | Ester, hydrazone, aryl halides |

| Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | C₁₁H₁₀N₂O₃ | Isoquinoline, methyl ester, amino | 218.21 | Ester, amine, ketone |

Key Observations :

- Iodine vs.

- Electronic Effects: The electron-withdrawing iodine atom in 2-iodobenzoate may stabilize the ester linkage against hydrolysis relative to non-halogenated analogs .

- Hybrid Structures : Compounds like the cyclohexanecarbonyl glycinate derivative introduce amide bonds, altering hydrogen-bonding capacity and solubility .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 2-Oxo-1,2-diphenylethyl 2-iodobenzoate : Predicted low water solubility due to the bulky aromatic and iodinated groups. Stable under inert conditions but susceptible to nucleophilic attack at the iodine site.

- ((1R)-2-Oxo-1,2-diphenylethyl) acetate : Higher solubility in polar solvents due to the smaller acetate group. Prone to ester hydrolysis under acidic/basic conditions .

- Hydrazone-linked analogs (e.g., 4-(2-...phenyl 2-iodobenzoate) : Enhanced stability via conjugation but may exhibit photodegradation due to the iodobenzene moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-1,2-diphenylethyl 2-iodobenzoate, and how can purity be maximized?

- Methodology : The compound can be synthesized via esterification of 2-iodobenzoic acid with a phenacyl alcohol derivative. A modified procedure involves reacting phenacyl bromide with 2-iodobenzoic acid in acetone using DIPEA as a base, followed by flash chromatography (SiO₂, 10% EtOAc in pentane) to achieve 60% yield . Alternatively, recrystallization from methanol-water improves purity, yielding 88% . Key factors include stoichiometric control of reagents (e.g., oxalyl chloride additions) and inert reaction conditions to prevent hydrolysis.

Q. How is the compound characterized spectroscopically, and what NMR signals confirm its structure?

- Methodology :

- ¹H NMR : Key peaks include aromatic protons (δ 7.20–8.06 ppm, multiplet), the CH₂ group (δ 5.60 ppm, singlet), and coupling patterns (e.g., J = 7.8–8.0 Hz for ortho protons) .

- ¹³C NMR : Distinct carbonyl signals (δ 165.9 ppm for the ester, δ 191.8 ppm for the ketone) and iodinated aromatic carbons (δ 94.6 ppm) confirm functional groups .

- IR : Strong stretches at ~1736 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (ketone C=O) .

Q. What safety protocols are critical when handling 2-oxo-1,2-diphenylethyl 2-iodobenzoate?

- Methodology :

- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.

- In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye contact : Flush with water for 15+ minutes and consult a physician .

- Store in airtight containers away from light and moisture to prevent decomposition.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

- The dihedral angle between phenyl rings is ~114.8°, confirming steric constraints .

- Iodine’s anisotropic displacement parameters (e.g., U<sup>iso</sup> = 0.0264 Ų) highlight its electron density distribution .

- Unit cell parameters (e.g., a = 10.9 Å, b = 12.1 Å) validate molecular packing .

- Data contradiction resolution : Discrepancies in reported bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å) may arise from temperature-dependent lattice effects. Refinement using SHELXL or similar software improves accuracy .

Q. What strategies address low yields in scaled-up syntheses of this compound?

- Methodology :

- Optimized stoichiometry : Excess oxalyl chloride (2.0 equiv) ensures complete activation of carboxylic acid intermediates .

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic acyl substitution kinetics .

- Purification : Gradient flash chromatography (hexane:EtOAc) outperforms recrystallization for large-scale separations, reducing product loss .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodology : The iodine atom acts as a directing group in Suzuki-Miyaura couplings. For example:

- Pd-catalyzed coupling with arylboronic acids replaces iodine with aryl groups, leveraging oxidative addition at the C–I bond .

- Steric hindrance from the adjacent ketone slows transmetallation, requiring elevated temperatures (80–100°C) .

Q. What are the compound’s potential applications in photochemical studies?

- Methodology :

- The ketone group enables Norrish-type I/II reactions under UV light (λ = 254 nm), generating radical intermediates .

- Transient absorption spectroscopy can monitor triplet-state lifetimes (µs–ms range) to assess photoactivity .

- Comparative studies with non-iodinated analogs reveal halogen effects on intersystem crossing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.